molecular formula C8H13NO2 B3271538 (1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 55056-86-5

(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3271538
CAS No.: 55056-86-5
M. Wt: 155.19 g/mol
InChI Key: MPUVBVXDFRDIPT-SHYZEUOFSA-N
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Description

(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally restricted, chiral bicyclic amino acid that serves as a critical research tool in biochemical and neurological studies. Its primary research value lies in its application as a specific inhibitor of the Na+-independent L-type amino acid transport system (System L) . System L is a major nutrient transporter for large neutral amino acids and is notably upregulated in various tumor cell lines to support rapid growth and protein synthesis . By selectively inhibiting this transporter, this compound enables researchers to probe the mechanisms of amino acid uptake in cells and tissues. In neuroscience, this inhibitor has been instrumental in elucidating cellular transport mechanisms; for instance, research shows it reduces L-dopa-elicited responses in dopaminergic neurons, providing electrophysiological evidence that System L is involved in the transport of L-dopa into these cells . The rigid bicyclo[2.2.1]heptane (norbornane) skeleton of this amino acid confers a well-defined three-dimensional structure, making it a valuable building block in organic synthesis for creating novel heterocycles and probing biological activity . The specific stereochemistry, denoted by the (1R,2R,4S) descriptor, is crucial for its biological interaction and activity. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUVBVXDFRDIPT-SHYZEUOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@]2(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Functionalization: The norbornene is functionalized through a series of reactions, including hydroboration-oxidation to introduce hydroxyl groups.

    Amination: The hydroxyl groups are then converted to amino groups through amination reactions.

    Carboxylation: Finally, the amino-functionalized intermediate is carboxylated to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Esterification and Amide Bond Formation

The carboxylic acid group undergoes classical derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) in acidic conditions or using coupling agents like thionyl chloride (SOCl₂) to form esters. For example, methyl ester derivatives enhance solubility for chromatographic analysis.

  • Amide Coupling : Activated by reagents such as HATU or DCC in the presence of bases like DIPEA, forming stable amides with primary/secondary amines. This is critical for peptide synthesis.

Key Observations :

  • Steric hindrance from the bicyclic structure slows reaction kinetics compared to linear amino acids .

  • Polar aprotic solvents (e.g., DMF, DMSO) improve yields by stabilizing intermediates.

Oxidation Reactions

The amine group participates in selective oxidations:

  • N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives, which are studied for metabolic stability.

  • Deamination : Strong oxidizing agents (e.g., KMnO₄) under acidic conditions cleave the amine group, yielding ketone intermediates.

Challenges :

  • Over-oxidation of the bicyclic skeleton can occur, necessitating controlled reaction conditions.

Stereochemical Influence on Reactivity

The compound’s fixed stereochemistry dictates reaction pathways:

Reaction Type Stereochemical Outcome Impact on Selectivity
EsterificationRetention at C2 and C4No epimerization observed
Amide CouplingRacemization at C2 if harsh bases usedRequires mild conditions
OxidationRetention of bicyclic configurationPrevents ring-opening

Mechanistic Insight :

  • The bicyclo[2.2.1]heptane framework restricts conformational flexibility, favoring retention of stereochemistry during reactions .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound Key Difference Reactivity Profile
Bicyclo[2.2.2]octane analogueLarger ring sizeFaster esterification, lower thermal stability
Diendo-ABHC-ene (unsaturated derivative)Double bond in bicyclic coreEnhanced susceptibility to oxidation
Norharmane derivativeAromatic fused ringPreferential participation in π-stacking interactions

Data adapted from chromatographic and kinetic studies .

Purification and Analytical Considerations

Post-reaction purification leverages its unique physicochemical properties:

  • HPLC : Separated on teicoplanin-based chiral columns using methanol/water gradients. Retention factors (k) decrease with higher water content due to increased solubility .

  • Resolution Optimization : Lower flow rates (0.6 mL/min) improve enantiomeric separation (Rₛ > 1.5) .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 55056-86-5

The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.

Neurological Research

This compound has been investigated for its potential role in neurological studies. Its structural similarity to neurotransmitters allows it to interact with various receptors in the brain. Research has indicated that derivatives of this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of modified bicyclic amino acids on neuronal cell lines subjected to oxidative stress. The results showed that certain derivatives of this compound significantly reduced cell death and improved cell viability compared to control groups .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism

In vitro studies conducted on breast cancer cell lines demonstrated that this compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in cancer treatment .

Chiral Building Block

Due to its chiral nature, this compound serves as an important building block in the synthesis of various pharmaceuticals. Its chirality is crucial in developing drugs that require specific stereochemistry for optimal efficacy.

Synthetic Applications

The compound can be utilized in synthesizing more complex molecules through reactions such as:

  • Amidation : Forming amides which are key components in many pharmaceuticals.
  • Alkylation : Introducing alkyl groups to enhance biological activity.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Stereochemical Variations

The biological activity of bicyclic amino acids is highly sensitive to stereochemistry and substituents. Key analogs include:

Table 1: Structural and Functional Comparison of 2-ANB and Analogs
Compound Name (Configuration) Structure Key Features Biological Activity References
(1R,2R,4S)-2-ANB Bicyclo[2.2.1]heptane - L-system inhibitor
- High affinity for S-adenosyltransferase
- Inhibits melphalan uptake (Ki ~ µM)
- Reduces insulin secretion
(1R,2R,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid Phenyl-substituted - Hydrophobic phenyl group Likely enhanced transporter binding via π-π interactions
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid Unsaturated ring (heptene) - Increased rigidity
- Altered bridgehead angle
Potential selectivity for ASC-system transporters
rac-(1R,2S,3R,4S)-3-Amino analog Racemic mixture - Mixed stereochemistry Reduced inhibitory potency compared to enantiopure 2-ANB
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid Smaller bicyclo[2.1.1]hexane - Smaller bridgehead angle (7° reduction) Higher S-adenosyltransferase inhibition than 2-ANB

Transport System Selectivity

  • L-System Specificity: 2-ANB selectively inhibits the sodium-independent L-system (leucine-preferring), unlike analogs like 2-aminoisobutyric acid (A-system inhibitor) or N-methylaminoisobutyric acid (ASC-system probe) .
  • Dual Transport Inhibition : Leucine uptake involves both L- and ASC-systems, but 2-ANB exclusively targets the L-system, making it a tool for dissecting transport mechanisms .

Enzymatic Inhibition and Steric Effects

  • S-Adenosyltransferase: The (1R,2R,4S) configuration of 2-ANB optimizes complementarity with the enzyme’s hydrophobic pocket, yielding Ki values ~10⁻⁵ M . Adding a 5,6-exo-trimethylene group (in 2-amino-5,6-exo-trimethylenenorbornane-2-carboxylic acid) increases potency by 50%, likely due to enhanced hydrophobic interactions . Conversely, 2-aminobicyclo[3.2.1]octane-2-carboxylic acid (larger bridgehead angle) loses activity, highlighting steric constraints .

Pharmacological and Metabolic Effects

  • Cancer Therapy: 2-ANB inhibits melphalan uptake in myeloma cells, but its efficacy depends on competing amino acid concentrations (e.g., leucine, serine) .
  • Insulin Regulation : In RINm5F pancreatic cells, 2-ANB suppresses insulin release by depleting ATP, opposing glucose’s stimulatory effects .

Limitations and Contradictions

  • OxPAPC Protection: In endothelial cells, 2-ANB fails to reverse OxPAPC-induced stress tolerance, implying non-transport-mediated survival pathways .
  • Stereochemical Sensitivity: Inactive isomers (e.g., (1S,2R,4R)-2-aminonorbornane-2-carboxylic acid) demonstrate the necessity of precise spatial alignment for enzyme binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The synthesis often involves oxidative cleavage of bicyclic intermediates. For example, a RuCl₃-catalyzed oxidation of N-benzoyl precursors in acetonitrile/water mixtures yields stereochemically defined carboxylic acids (57% yield after purification via flash column chromatography with dichloromethane/ethyl acetate) . Key variables include catalyst choice (e.g., RuCl₃ vs. other transition metals), solvent polarity, and purification techniques to isolate the desired enantiomer.

Q. How is this compound characterized to confirm stereochemical purity and structural integrity?

  • Methodology : Use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) to resolve enantiomers. Confirm molecular identity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, focusing on coupling constants (e.g., J-values for bicyclic protons) to verify stereochemistry . For amino acid derivatives, FT-IR can validate carboxylic acid and amine functionalities.

Q. What are the primary biological targets or systems affected by this compound?

  • Methodology : In vitro assays using pancreatic islets or neuronal cultures show its role as a nonmetabolizable leucine analogue. For example, microperfusion of rat islets with 10 mM compound triggers phosphate ion efflux and insulin release via stereospecific interactions (only the (-)-enantiomer is active) . Dose-response curves (0.1–20 mM) and D₂O substitution experiments can distinguish transport-dependent vs. metabolic effects .

Advanced Research Questions

Q. How does stereochemistry influence substrate specificity in amino acid transport systems?

  • Methodology : Compare uptake inhibition in Ehrlich ascites tumor cells or HTC hepatoma cells using radiolabeled amino acids (e.g., [³H]-leucine). The (1R,2R,4S) isomer shows higher specificity for Na⁺-independent system L than bicyclo[3.2.1]octane analogues, as shown via competitive inhibition assays (IC₅₀ values < 1 mM) . Optical resolution (e.g., chiral chromatography) ensures enantiopurity for mechanistic studies.

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., insulin release vs. neuronal effects)?

  • Methodology : Context-dependent effects require tissue-specific models. For example:

  • Pancreatic islets : Measure ³²P efflux and insulin secretion simultaneously under glucose-free conditions to isolate leucine-mimetic effects .
  • Neuronal systems : Use patch-clamp electrophysiology to assess spontaneous firing rates in midbrain neurons, noting suppression by 2-aminobicycloheptane derivatives (e.g., 50% reduction at 5 mM) .
    • Cross-validate findings using knockouts of LAT1 transporters or deuterium oxide (D₂O) to inhibit membrane dynamics .

Q. How can derivatives of this compound be designed for covalent protein labeling or drug discovery?

  • Methodology : Introduce electrophilic groups (e.g., alkenyl nitriles) via esterification or amide coupling. For example:

  • Covalent labeling : React 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with acrylonitrile to generate alkenyl nitrile electrophiles for thiol-selective conjugation .
  • Pharmaceutical intermediates : Synthesize N-Boc-protected variants (e.g., (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid) for peptide coupling in ledipasvir analogs .

Q. What are the stability and handling considerations for this compound under varying experimental conditions?

  • Methodology :

  • Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilized powders are stable >6 months, while solutions in DMSO or water require use within 48 hours .
  • In vitro assays : Pre-equilibrate the compound in assay buffers (pH 7.4) to avoid precipitation. For cell-based studies, confirm solubility via dynamic light scattering (DLS) at working concentrations (1–10 mM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

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